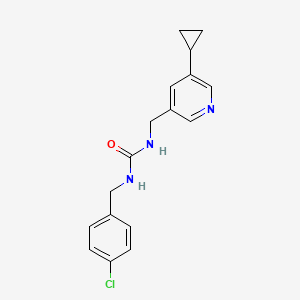![molecular formula C14H12FN5O3 B2488750 ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate CAS No. 863019-58-3](/img/structure/B2488750.png)
ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a compound belonging to the class of pyrimidine derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions and heating under reflux conditions. For example, Farghaly and Gomha (2011) synthesized a related compound, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, through a reflux process involving amino-dihydropyrazolo pyrimidine and diethyl malonate (Farghaly & Gomha, 2011).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using various spectroscopic techniques like IR, NMR, and mass spectrometry. In the study by Gomha et al. (2011), the structure of a similar compound was assigned based on elemental analysis, IR, 1H NMR, and mass spectral data (Gomha et al., 2011).
Chemical Reactions and Properties
Compounds like this compound can undergo various chemical reactions. For instance, similar compounds have been used in the synthesis of other heterocyclic systems, indicating their versatility in chemical reactions (Mohamed, 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be determined using techniques like X-ray crystallography. Gundogdu et al. (2017) analyzed the crystal structure of related compounds using X-ray powder diffraction, which gives insights into the compound's physical characteristics (Gündoğdu et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, stability, and interaction with other molecules, can be explored through spectroscopic and computational methods. Sert et al. (2020) conducted DFT/B3LYP calculations to analyze the molecular properties and interactions of a similar compound (Sert et al., 2020).
Scientific Research Applications
Synthesis and Structural Analysis
- Novel derivatives of ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate have been synthesized and structurally characterized using techniques like elemental analysis, IR, NMR, and mass spectral data. These compounds are a part of the broader group of [1,2,4]triazolo[1,5-a]pyrimidines, which have been studied for various applications in chemical research (Farghaly & Gomha, 2011).
Antimicrobial Activity
- Derivatives of this compound, particularly those in the 1,2,4-triazolo[1,5-a]pyrimidine class, have been explored for their antimicrobial properties. Research has shown that these compounds can exhibit significant in vitro antibacterial and antifungal activities, comparable to standard drugs like ampicillin and fluconazole (Mostafa et al., 2008).
Antitumor Activities
- Some derivatives have shown promise in antitumor applications. For instance, certain compounds in this category demonstrated high potency in in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, comparable to the standard antitumor drug Cisplatin (Gomha, Muhammad, & Edrees, 2017).
Tuberculostatic Activity
- Structural analogs of this compound have been synthesized and evaluated for tuberculostatic activity. These compounds have shown potential as antituberculous agents (Titova et al., 2019).
Potential in Antihypertensive Therapy
- Research into 1,2,4-triazolol[1,5-alpha]pyrimidines, a related group, has revealed potential antihypertensive properties. Some compounds within this class have shown promising in vitro and in vivo antihypertensive activity, suggesting potential applications in cardiovascular therapy (Bayomi et al., 1999).
Mechanism of Action
Triazolopyrimidines
This compound is a derivative of triazolopyrimidine, a class of compounds known for their diverse biological activities . Triazolopyrimidines have been studied for their potential as antitubercular agents , and some derivatives have shown in vitro activity against Mycobacterium tuberculosis .
properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3/c1-2-23-11(21)7-19-8-16-13-12(14(19)22)17-18-20(13)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHPTXMYUKRHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)



![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)
![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2488674.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)


![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)


![1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2488690.png)